![molecular formula C15H16N2O3S B2568755 2-({4-Formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)essigsäure CAS No. 956568-49-3](/img/structure/B2568755.png)

2-({4-Formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

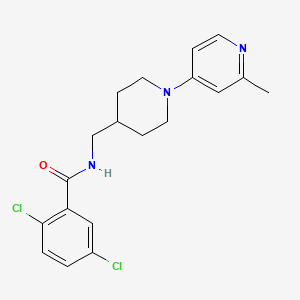

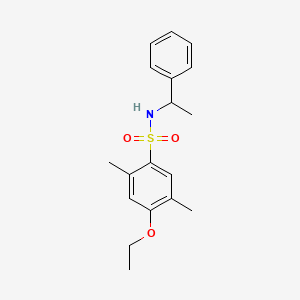

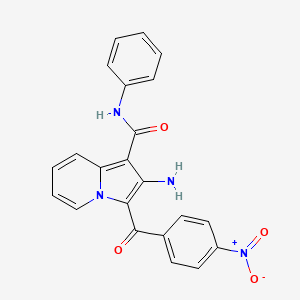

2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.

BenchChem offers high-quality 2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

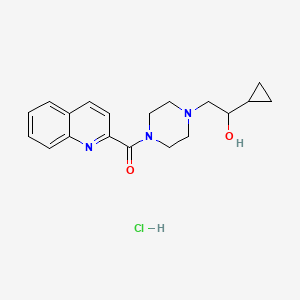

- Pinacolboronsäureester: Pinacolboronsäureester sind wertvolle Bausteine in der organischen Synthese. Während Protokolle für die Funktionalisierung der Deborierung von Alkylboronsäureestern gut etabliert sind, ist die Protodeborierung weniger untersucht. Aktuelle Forschungsergebnisse berichten über die katalytische Protodeborierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes . Diese stabilen Boronsäureester sind einfach zu handhaben und haben eine herausragende Rolle in chemischen Transformationen gespielt, einschließlich Homologationen, konjunktiver Kreuzkupplungen und radikal-polaren Crossover-Reaktionen.

- Die katalytische Protodeborierung von Pinacolboronsäureestern ermöglicht eine wertvolle Transformation: die formale anti-Markovnikov-Alkenhydromethylierung. Diese Sequenz beinhaltet eine Matteson–CH₂–Homologation und wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .

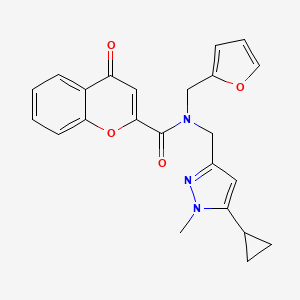

- Verbindung 13, abgeleitet von dieser Struktur, zeigt eine potente in-vitro-Antipromastigotenaktivität. Molekularsimulationsstudien deuten auf eine günstige Bindung in der LmPTR1-Tasche hin, was sie zu einem vielversprechenden Kandidaten für antileishmaniale Anwendungen macht .

- Ein weiteres Derivat, Bis-[N,N-Dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzolsulfonamid], zeigte eine hohe antimalarielle Aktivität gegen Plasmodium berghei-infizierte Mäuse .

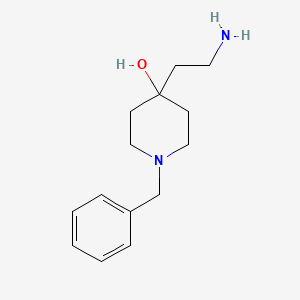

- Die Struktur der Verbindung enthält eine Indol-Einheit. Indole sind in Naturprodukten und Pharmazeutika weit verbreitet. So kann beispielsweise die Fischer-Indolsynthese tricyclische Indole liefern, die als vielseitige Zwischenprodukte für die weitere Funktionalisierung dienen können .

Organische Synthese und Bausteine

Hydromethylierung von Alkenen

Antiparasitäre Aktivität

Indolderivat-Synthese

Wirkmechanismus

Target of Action

Compounds like this often target specific enzymes or receptors in the body. They can bind to these targets and alter their function, leading to changes in cellular processes .

Mode of Action

The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds or hydrophobic interactions. This can lead to changes in the shape or activity of the target, affecting its function .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to changes in the production of certain molecules .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties can affect its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For example, it might inhibit the growth of harmful cells, reduce inflammation, or alter the signaling pathways within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-[4-formyl-5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-3-5-12(6-4-10)7-17-15(21-9-14(19)20)13(8-18)11(2)16-17/h3-6,8H,7,9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVDPRMTBAZXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2568675.png)

![3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2568676.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2568681.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)

![(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2568686.png)

![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)

![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)

![2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2568695.png)